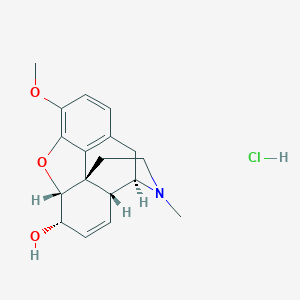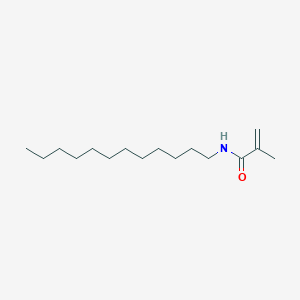
9-Octadecenoic acid (9Z)-, magnesium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves the modification of fatty acids. For instance, the preparation of 9(10)-Bromo-cis-9-octadecenoic acid from threo-9,10-dibromo-stearic acid through dehydrobromination showcases a method that could be adapted for synthesizing magnesium salts of octadecenoic acid by further reactions (Amat‐Guerri & Rivas‐Palmer, 1975).
Molecular Structure Analysis
Analyzing the molecular structure of magnesium salts and their complexes is crucial for understanding their chemical behavior. The study of magnesium and calcium salts of p-anisic acid provides insights into the coordination and crystal structure, which could be relevant for the structural analysis of 9-Octadecenoic acid (9Z)-, magnesium salt (Dhavskar, Bhargao, & Srinivasan, 2016).
Chemical Reactions and Properties
The enzymatic synthesis of bio-lubricant from (9Z)-octadecenoic acid with α-propylene glycol investigates the esterification process, offering a perspective on the chemical reactions 9-Octadecenoic acid (9Z)-, magnesium salt might undergo (Gumbytė, Kreivaitis, & Baležentis, 2015).
Physical Properties Analysis
The physical properties of fatty acids and their salts, such as melting points and crystalline structure, are essential for their application in various fields. Research into the properties of cis- and trans-octadecenoic acids provides valuable data that can be extrapolated to understand the physical characteristics of 9-Octadecenoic acid (9Z)-, magnesium salt (Fusari, Greenlee, & Brown, 1951).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity with other substances and stability, is crucial. Studies on the synthesis and properties of inorganic magnesium salt solutions reveal aspects of anodic stability and reversible magnesium electrodeposition, which are pertinent to the chemical properties of magnesium salts in general (Doe et al., 2014).
Applications De Recherche Scientifique
Enzymatic Bio-lubricant Synthesis
The enzymatic synthesis of bio-lubricants from (9Z)-octadecenoic acid with α-propylene glycol has been explored, utilizing lipolytic enzyme (Lipolase®100L) to catalyze the esterification reaction in solvent-free systems. This research aimed to optimize reaction conditions for esterification, assessing bio-lubricant production options and their tribological properties for potential industrial application (Gumbytė, Kreivaitis, & Baležentis, 2015).
Biotechnological Production of Oxygenated Fatty Acids
The environmental factors affecting the production of oxygenated unsaturated fatty acids from linoleic acids by Bacillus megaterium ALA2 were studied. Novel oxygenated fatty acids with potential industrial applications, including anti-plant pathogenic fungal activity, were identified and optimized for production, highlighting the role of magnesium and other metal ions in the biotransformation process (Hou, 2005).
Advanced Material Synthesis
Research into new materials includes the synthesis of fatty (co)polyamides from 9-octadecenoic acid, targeting applications such as UV powder coatings. These materials, designed for heat-sensitive substrates, showcase the potential of 9-octadecenoic acid derivatives in developing bio-based, environmentally friendly coatings with enhanced physical properties (Rejaibi et al., 2015).
Nano-Materials for Environmental Applications
The development of hydrophobic materials based on 9-octadecenoic acid grafted graphene for efficient oil/water separation demonstrates the utility of this compound in environmental remediation. Such materials are promising for cleaning up oil spills or removing oil contaminants from water, offering sustainable solutions for produced water treatment (Alghunaimi et al., 2019).
Propriétés
IUPAC Name |
magnesium;octadec-9-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H34O2.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYXXEAZZVHRDF-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Mg+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H66MgO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061772 |
Source


|
| Record name | 9-Octadecenoic acid (9Z)-, magnesium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
587.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Octadecenoic acid (9Z)-, magnesium salt | |
CAS RN |
1555-53-9 |
Source


|
| Record name | 9-Octadecenoic acid (9Z)-, magnesium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

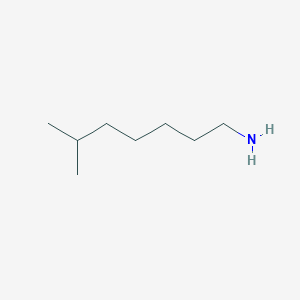
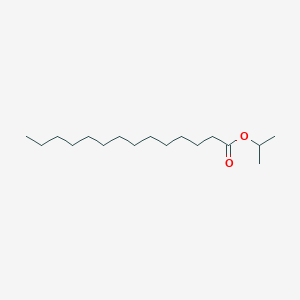
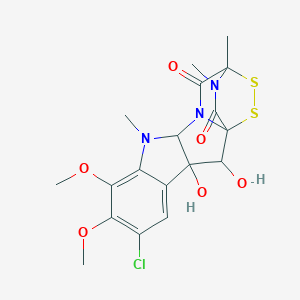
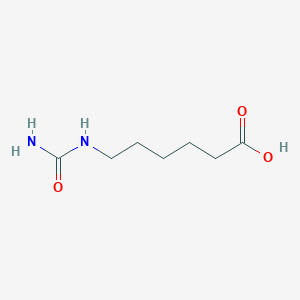

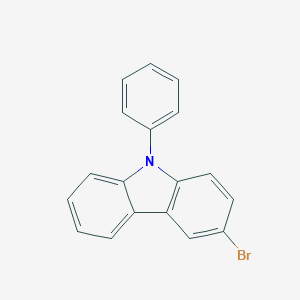
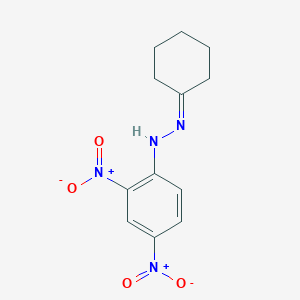
![[4-(Carbamothioylamino)phenyl]thiourea](/img/structure/B73729.png)
